molecular formula C14H12O B106197 2-([1,1'-Biphenyl]-4-yl)acetaldehyde CAS No. 61502-90-7

2-([1,1'-Biphenyl]-4-yl)acetaldehyde

Cat. No. B106197
CAS RN: 61502-90-7
M. Wt: 196.24 g/mol
InChI Key: OIDMZCMVYZLDLI-UHFFFAOYSA-N
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Description

The compound "2-([1,1'-Biphenyl]-4-yl)acetaldehyde" is a chemical entity that can be derived from biphenyl structures and is part of a broader class of organic compounds known as acetaldehydes. These compounds are characterized by the presence of an aldehyde functional group attached to a carbon framework. In the context of the provided papers, various related compounds and their synthesis, molecular structures, and chemical reactions are discussed, which can provide insights into the properties and reactivity of "2-([1,1'-Biphenyl]-4-yl)acetaldehyde" .

Synthesis Analysis

The synthesis of related acetaldehyde compounds involves various strategies. For instance, the use of 1-phenylprop-2-ynyl acetate as a building block for the stereoselective construction of polyhydroxylated chains is one approach . Another method involves the protection of carboxylic acids using 2-(2-aminophenyl)-acetaldehyde dimethyl acetal, which can be converted into different functional groups . Gold-catalyzed cascade annulations of 2-(ynol)aryl aldehydes offer a facile synthesis of complex structures like benzochromanes and benzobicyclo[n.3.1]acetals . These methods highlight the versatility of acetaldehyde derivatives in organic synthesis and their potential application in constructing "2-([1,1'-Biphenyl]-4-yl)acetaldehyde".

Molecular Structure Analysis

The molecular structure of acetaldehyde derivatives is crucial for their reactivity and application. For example, the crystal structure of the polymerization catalyst of acetaldehyde, dimethylaluminum N-phenylbenzimidate dimer, provides insights into the stereospecific polymerization process . The revision of the structure and stereochemistry of a 2-naphthol–acetaldehyde condensation product by X-ray crystallography and AM1 method also contributes to the understanding of molecular configurations . These studies are essential for predicting the behavior of "2-([1,1'-Biphenyl]-4-yl)acetaldehyde" in various chemical environments.

Chemical Reactions Analysis

Acetaldehyde derivatives undergo a range of chemical reactions. The transformation of 4-hydroxy-1-phenylalk-2-ynyl acetates into allylic 1,4-diacetates and their subsequent use as synthetic intermediates is one example . The conversion of protected carboxylic acids into indolylamides and their further transformation into esters, amides, and aldehydes is another reaction pathway . These reactions demonstrate the reactivity of acetaldehyde derivatives and their potential in synthetic chemistry, which could be applied to "2-([1,1'-Biphenyl]-4-yl)acetaldehyde".

Physical and Chemical Properties Analysis

The physical and chemical properties of acetaldehyde derivatives are influenced by their molecular structure. The luminescent properties of cyclometalated complexes derived from acetaldehyde derivatives are of particular interest . The characterisation of acetals/ketals under various mass spectrometric conditions provides information on their stability and reactivity . The tethering method for selective synthesis of 2,2'-biphenols using the acetal method also sheds light on the selective intramolecular reactions and the physical properties of the resulting compounds . These studies provide a foundation for understanding the properties of "2-([1,1'-Biphenyl]-4-yl)acetaldehyde" and its potential applications in material science and catalysis.

Scientific Research Applications

1. Chemical Synthesis and Applications

The compound 2-([1,1'-Biphenyl]-4-yl)acetaldehyde and its derivatives have been explored in various chemical synthesis processes. For instance, Arai et al. (1998) described the use of a related compound, 2-(2-aminophenyl)-acetaldehyde dimethyl acetal, as a novel reagent for the protection of carboxylic acids in chemical syntheses (Arai et al., 1998). Similarly, Kano et al. (2007) reported the application of biphenyldiamine-based catalysts, which may be related to the biphenyl structure of 2-([1,1'-Biphenyl]-4-yl)acetaldehyde, in the efficient 1,4-addition of alcohols to α,β-unsaturated aldehydes without the formation of acetals (Kano et al., 2007).

2. DNA Adducts and Carcinogenic Properties

Acetaldehyde, a compound structurally related to 2-([1,1'-Biphenyl]-4-yl)acetaldehyde, has been studied for its interactions with DNA. Wang et al. (2000) identified several types of stable DNA adducts formed by acetaldehyde, including an interstrand cross-link, which might have implications in understanding the mutagenic and carcinogenic properties of such compounds (Wang et al., 2000).

3. Catalytic Activities

The catalytic properties of compounds related to 2-([1,1'-Biphenyl]-4-yl)acetaldehyde have been examined in various contexts. Dede et al. (2018) synthesized a novel ligand incorporating the biphenyl structure, which was tested for catalytic activities in specific enzymatic reactions (Dede et al., 2018).

4. Environmental and Biological Impacts

Research has also focused on the environmental and biological impacts of acetaldehyde, a compound structurally related to 2-([1,1'-Biphenyl]-4-yl)acetaldehyde. Idriss et al. (1995) studied the reactions of acetaldehyde on various catalysts, providing insights into its environmental degradation mechanisms (Idriss et al., 1995).

Safety And Hazards

The safety and hazards associated with “2-([1,1’-Biphenyl]-4-yl)acetaldehyde” would be similar to those of other aldehydes. For instance, acetaldehyde is classified as extremely flammable, harmful if swallowed, and may cause serious eye irritation . It is also suspected of causing genetic defects and may cause cancer .

Future Directions

Future research on “2-([1,1’-Biphenyl]-4-yl)acetaldehyde” could potentially focus on its role in various biological processes, its potential health effects, and its applications in various industries. For instance, aldehydes have been found to trigger the growth of modern perfumery, revolutionize the agriculture and manufacturing industries, and serve as signaling molecules in cells . Furthermore, the ALDH2 STAR consortium is raising awareness regarding how genetics influence aldehyde toxicity and aldehyde metabolism .

properties

IUPAC Name

2-(4-phenylphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDMZCMVYZLDLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392980
Record name 4-biphenylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1,1'-Biphenyl]-4-yl)acetaldehyde

CAS RN

61502-90-7
Record name 4-biphenylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name biphenyl-4-ylacetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Jian, F Hulpia, M DP Risseeuw, HE Forbes, G Caljon… - Molecules, 2020 - mdpi.com
A series of Mycobacterium tuberculosis TMPK (MtbTMPK) inhibitors based on a reported compound 3 were synthesized and evaluated for their capacity to inhibit MtbTMPK catalytic …
Number of citations: 4 www.mdpi.com
C Russo, G Donati, F Giustiniano… - … A European Journal, 2023 - Wiley Online Library
The recent disclosure of the ability of aromatic isocyanides to harvest visible light and act as single electron acceptors when reacting with tertiary aromatic amines has triggered a …
A Joshi, S Kumari, S Kundu - Advanced Synthesis & Catalysis, 2022 - Wiley Online Library
An acceptorless dehydrogenative methodology for the synthesis of amides, aldehydes and ketones from hemiaminal and alcohols in the presence of manganese(I) based photocatalyst …
Number of citations: 4 onlinelibrary.wiley.com

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